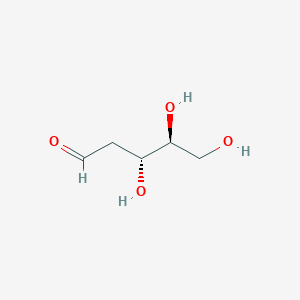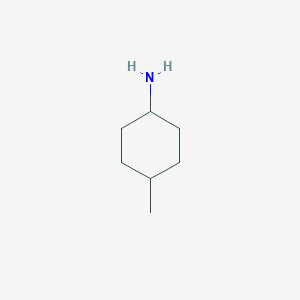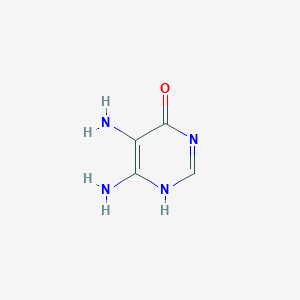
2-Deoxy-L-ribose
Overview
Description
Synthesis Analysis
The synthesis of 2-deoxy-L-ribose has been achieved through various methods. A notable approach involves converting 2-deoxy-D-ribose to its L-enantiomer, highlighting the adaptability and efficiency of synthetic strategies to obtain this sugar from readily available starting materials, such as L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone (Qi Ji et al., 2006); (C. You, 2007).
Molecular Structure Analysis
The molecular structure of 2-deoxy-L-ribose, confirmed through X-ray crystallography in certain syntheses, is characterized by the absence of the 2' hydroxyl group, which significantly impacts its chemical behavior and interaction capabilities. This structural peculiarity is crucial for its role in the synthesis of L-nucleosides and further biochemical research (Qi Ji et al., 2006).
Scientific Research Applications
Synthesis and Structural Analysis
Progress in Synthetic Methods of 2-Deoxy-L-ribose 2-Deoxy-L-ribose is crucial in the synthesis of L-nucleosides. Various synthetic methods, using starting materials like L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone, have been extensively reviewed, emphasizing recent advances in this field (You, 2007).
A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose An effective method has been developed to synthesize 2-deoxy-L-ribose from its enantiomer, 2-deoxy-D-ribose, yielding over 30% overall yield without the need for chromatography. The process also produced an unexpected product, 2-deoxy-xylose, under slightly altered conditions, indicating the complexity and potential of the synthesis process (Ji et al., 2006).
Microbial Production of d-Ribose The unique biochemical significance of d-Ribose and its derivative, 2-deoxy-d-ribose, as components of RNA and DNA, respectively, is highlighted. The reason why these pentoses are components of such crucial biopolymers, while other ubiquitous pentoses like l-arabinose and d-xylose are typically found in plant cell walls, remains an intriguing question (Sasajima & Yoneda, 1989).
Therapeutic and Biological Applications
Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis 2-deoxy-D-Ribose (2dDR) has been investigated for its potential in developing wound dressings, particularly due to its pro-angiogenic properties. The research underscores the effectiveness of 2dDR in stimulating a range of pro-angiogenic activities, promoting new blood vessel formation, and enhancing wound healing. Notably, 2dDR's biological actions were found to be nearly as effective as VEGF, presenting it as an attractive alternative for wound dressing development due to its stability, cost-effectiveness, and ease of integration into existing wound dressing materials (Dikici et al., 2021).
Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-d-ribose 5-phosphate aldolase The study demonstrates the potential for large-scale production of 2-deoxy-d-ribose using a whole-cell catalyst system expressing 2-deoxy-d-ribose 5-phosphate aldolase (DERA) from Klebsiella pneumoniae. This approach presents a promising avenue for enhancing the biosynthesis of 2-deoxysugars, which hold significant value in drug manufacturing (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3R,4S)-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939972 | |
| Record name | 2-Deoxy-L-erythro-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-L-ribose | |
CAS RN |
18546-37-7 | |
| Record name | 2-Deoxy-L-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18546-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-L-erythro-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















